molecular formula C11H7FN2O4 B1387366 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1105193-80-3

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1387366
M. Wt: 250.18 g/mol
InChI Key: JTZSVYCKAYMNCT-UHFFFAOYSA-N
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Description

Compounds like “3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” belong to a class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .


Synthesis Analysis

The synthesis of similar compounds often involves various borylation approaches . Protodeboronation of alkyl boronic esters is a common method used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the structure of 3-(4-Fluorophenyl)propanoic acid has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki coupling using microwave and triton B catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties of 3-(4-Fluorophenyl)propanoic acid have been analyzed .

Scientific Research Applications

Analgesic Activity

Amides of similar pyrimidine compounds have been synthesized and studied for their pharmacological properties. Some derivatives have displayed strong analgesic activity, indicating potential applications in pain management (Śladowska et al., 1999).

Antimicrobial and Anticancer Properties

Synthesized esters of tetrahydropyrimidine-5-carboxylic acid have been evaluated for their antimicrobial and anticancer potential. One particular derivative demonstrated potency comparable to the standard drug norfloxacin against Escherichia coli, indicating its potential as a potent antimicrobial agent. Another derivative showed more potency than the standard drug 5-fluorouracil against a colon cancer cell line, highlighting its potential as an anticancer agent (Sharma et al., 2012).

Chemical Synthesis and Reactivity

The condensation of fluorinated esters or diketones with benzaldehyde and (thio)urea leads to the diastereoselective formation of fluorinated tetrahydropyrimidine derivatives. These compounds have been used to create fused heterocycles, suggesting applications in synthetic chemistry (Saloutin et al., 2000).

Structural Analysis and Crystallography

The molecular structure of similar compounds has been analyzed through crystallography. These studies provide insights into the molecular interactions and stability of such compounds, which is crucial for their potential application in drug design and material science (Zhang et al., 2007).

Supramolecular Chemistry

Organic salts containing similar pyrimidine derivatives have been synthesized, displaying supramolecular synthons characterized by charge-assisted hydrogen bonds. This illustrates the potential of these compounds in the development of supramolecular structures and materials (Portalone, 2010).

Fluorescent Properties

Complexes containing similar pyrimidine derivatives have been studied for their fluorescent properties. This research indicates potential applications in the development of fluorescent materials and sensors (Chen et al., 2011).

Antitubercular Activity

Some dihydropyrimidines have shown significant in vitro antitubercular activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis (Trivedi et al., 2010).

Safety And Hazards

The safety data sheet of similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of research on such compounds could involve further exploration of their pharmacological properties, development of more efficient synthesis methods, and investigation of their potential applications in various fields .

properties

IUPAC Name

3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(15)8(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZSVYCKAYMNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 2
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 3
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Citations

For This Compound
4
Citations
SB Song, SJ Ai, H Guan, Q Han - Acta Entomologica Sinica, 2018 - cabdirect.org
Aim: To screen potential inhibitors targeting kynurenine formamidase (KFase) of Anopheles gambiae, which could be a candidate insecticide to reduce malaria transmission, by virtual …
Number of citations: 1 www.cabdirect.org
S Inoue, Y Yamane, S Tsukamoto, H Azuma… - Bioorganic & Medicinal …, 2021 - Elsevier
Axl and Mer are a members of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, which, when activated, can promote tumor cell survival, proliferation, migration, invasion, …
Number of citations: 5 www.sciencedirect.com
M Jama, M Ahmed, A Jutla, C Wiethan, J Kumar… - Computers in Biology …, 2023 - Elsevier
SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) is a cytoplasmic protein -tyrosine phosphatase encoded by the gene PTPN11. It plays a crucial role in …
Number of citations: 1 www.sciencedirect.com
宋帅葆, 艾上杰, 关怀, 韩谦 - 昆虫学报, 2018 - insect.org.cn
:[目的] 利用计算机模拟技术, 对冈比亚按蚊Anopheles gambiae 犬尿氨酸甲酰胺酶(kynurenine formamidase, KFase) 的潜在抑制剂进行虚拟筛选, 以获得可以削弱冈比亚按蚊作为中间宿主…
Number of citations: 1 www.insect.org.cn

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